This compound is classified under the category of beta-lactam antibiotics, specifically within the cephalosporin class. It is structurally related to cefadroxil and other cephalosporins, which are widely used to treat bacterial infections. The compound's CAS number is 15690-38-7, and its molecular formula is with a molecular weight of approximately 230.24 g/mol .
The synthesis of (6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves several key steps:
Key technical parameters during synthesis include temperature control, reaction time, and pH adjustments to optimize yields and purity.
The molecular structure of (6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid features:
The stereochemistry at the 6 and 7 positions (denoted as 6R and 7R) indicates specific spatial arrangements that are crucial for biological activity.
The compound's SMILES representation is O=C(C(N12)=C(CO)CS[C@]2([H])[C@H](N)C1=O)O
, which conveys its complex structure in terms of connectivity .
(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can participate in various chemical reactions:
Key parameters influencing these reactions include solvent choice, temperature, and concentration of reactants.
The mechanism of action for (6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid primarily involves inhibition of bacterial cell wall synthesis:
Studies have shown that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial membranes effectively .
The physical and chemical properties of (6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid include:
Property | Value |
---|---|
Molecular Weight | 230.24 g/mol |
Purity | 95% |
Solubility | Soluble in water |
Melting Point | Not specified |
Stability | Stable under dry conditions |
These properties are critical for determining the compound's suitability for various applications in pharmaceuticals and research .
(6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-eenecarboxylic acid has several important applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2